4-(6-Hydroxyquinolin-2-yl)benzonitrile
Description
Properties
Molecular Formula |
C16H10N2O |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-(6-hydroxyquinolin-2-yl)benzonitrile |
InChI |
InChI=1S/C16H10N2O/c17-10-11-1-3-12(4-2-11)15-7-5-13-9-14(19)6-8-16(13)18-15/h1-9,19H |
InChI Key |
FFNKVMBOXKNQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(C=C2)C=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Cytotoxic Activity Against Cancer Cell Lines
Compounds with benzonitrile cores and substituted aromatic/heteroaromatic side chains exhibit variable cytotoxic activities. Key examples include:
Key Observations :
- Electron-donating groups (e.g., methoxy, dimethylamino) enhance selectivity for specific cell lines (e.g., T47D), while halogenated analogs (e.g., chloro) show broader cytotoxicity .
- The hydroxyquinoline group in the target compound may improve solubility or target binding compared to triazole-containing analogs, though direct cytotoxic data for 4-(6-hydroxyquinolin-2-yl)benzonitrile is lacking in the provided evidence.
Key Observations :
- The hydroxy group in this compound may enable hydrogen bonding, improving solid-state fluorescence or device stability compared to non-hydroxy analogs like Q-B1–Q-B6 .
- Trifluoromethyl and methoxy groups in analogs modulate electron density, which could guide the design of the target compound for optoelectronic applications.
Key Observations :
- Lower molecular weight analogs (e.g., 230–250 g/mol) may exhibit better bioavailability, while the target compound’s higher weight (262.27 g/mol) could limit permeability .
- Bromoacetyl and chloro substituents in analogs enable irreversible enzyme inhibition (e.g., GSK-3), suggesting the hydroxyquinoline group in the target compound could be modified for similar reactivity .
Key Observations :
- Limited toxicity data for benzonitrile derivatives underscores the need for rigorous profiling of this compound, particularly its metabolites and ecological impact.
Q & A
Q. What are the recommended synthetic routes for 4-(6-Hydroxyquinolin-2-yl)benzonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example:
- Step 1: Formation of the quinoline core via Friedländer or Skraup synthesis, followed by hydroxylation at the 6-position.
- Step 2: Coupling the quinoline moiety with a benzonitrile group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Optimization: Adjust reaction parameters (e.g., solvent polarity, catalyst loading) to improve yield. Silica gel flash chromatography is commonly used for purification, with eluent ratios (e.g., petroleum ether/EtOAc) tailored to the compound’s polarity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Critical for confirming molecular structure. For example, hydroxyl protons in DMSO-d6 typically resonate at δ 6.5–7.0 ppm, while aromatic protons in the benzonitrile group appear downfield (δ 7.6–8.3 ppm) .
- IR Spectroscopy: Identifies functional groups (e.g., -OH stretch ~3200 cm⁻¹, nitrile stretch ~2230 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How do structural modifications at the quinoline ring affect biological activity?
Methodological Answer:
- Case Study: Replacing the 6-hydroxy group with an ethoxy group (as in ) alters hydrogen-bonding capacity, impacting interactions with biological targets like LIN28 RNA-binding proteins.
- Approach: Synthesize analogs (e.g., halogenated or alkylated derivatives) and evaluate via biochemical assays (e.g., fluorescence polarization for RNA binding). Compare IC₅₀ values to establish structure-activity relationships (SAR) .
Q. What computational methods are used to predict the compound’s interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinity .
- Molecular Dynamics (MD): Simulates ligand-protein interactions over time. For example, docking studies with LIN28 or kinase domains can identify key binding residues .
- Tools: Software like Gaussian, AutoDock, or Schrödinger Suite.
Q. How can contradictions in reported biological activities across studies be resolved?
Methodological Answer:
- Systematic Comparison: Replicate experiments under standardized conditions (e.g., cell lines, assay protocols).
- Meta-Analysis: Aggregate data from multiple studies (e.g., apoptosis induction in MCF-7 vs. A549 cells) to identify trends .
- Control Experiments: Rule out off-target effects using knockout cell lines or competitive inhibitors.
Q. What strategies improve the compound’s solubility and stability in vitro?
Methodological Answer:
- Solubility: Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles.
- Stability: Protect the hydroxyl group via acetylation during storage. Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) .
Q. What are the challenges in synthesizing enantiomerically pure forms of the compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
